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Introduction

Nickel-Yttrium (Ni-Y) intermetallic compounds are crucial constituents in various high-
performance materials, including superalloys and hydrogen storage systems. Their
thermodynamic stability is a critical factor governing the microstructure, and in turn, the
mechanical and functional properties of these materials at elevated temperatures. This guide
provides an in-depth analysis of the thermodynamic stability of two key intermetallic phases,
NisY and NisY, summarizing quantitative data and outlining the experimental and computational
methodologies used for their characterization.

Fundamental Thermodynamic Principles

The stability of an intermetallic compound is determined by the change in Gibbs free energy
(AG) associated with its formation from the constituent elements. The Gibbs free energy
change is a function of two other thermodynamic quantities: enthalpy (AH) and entropy (AS).

» Enthalpy of Formation (AH_f): This represents the heat absorbed or released when one mole
of a compound is formed from its pure constituent elements in their standard states.[1][2] A
negative AH_f indicates an exothermic reaction and signifies that the compound is
energetically more stable than a simple mixture of its elements. The more negative the value,
the stronger the chemical bonding and the greater the stability.

e Gibbs Free Energy of Formation (AG_f): This is the ultimate measure of thermodynamic
stability under constant temperature and pressure. It is defined by the equation: AG_f = AH_f
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- TAS_fwhere T is the absolute temperature and AS_f is the entropy of formation. A negative
AG_findicates that the formation of the compound is a spontaneous process, and the
compound is thermodynamically stable.

The following diagram illustrates the relationship between these core thermodynamic concepts.

Caption: Logical relationship of thermodynamic stability parameters.

Quantitative Thermodynamic Data

The thermodynamic stability of Ni-Y intermetallics has been investigated through both
experimental measurements and computational calculations. The enthalpy of formation (AH_f)
is the most commonly reported value.
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Note: Values from first-principles calculations represent theoretical data at 0 K. Experimental
values are typically determined at high temperatures (e.g., 1473 K) but are reported as
standard enthalpies of formation.
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The negative enthalpies of formation for both NisY and NisY confirm their thermodynamic
stability relative to pure nickel and yttrium. First-principles calculations suggest that NisY may
be slightly more stable per atom than NisY.[4]

Methodologies for Determining Thermodynamic
Properties

A combination of experimental and computational techniques is employed to determine the
thermodynamic properties of intermetallic compounds.
High-Temperature Reaction Calorimetry

This is a primary experimental method for directly measuring the enthalpy of formation.[5][6]

e Principle: The heat released or absorbed during the formation of the intermetallic compound
from its constituent elements is measured directly at high temperatures.

o Detailed Methodology:

o Sample Preparation: High-purity elemental powders or pieces of Ni and Y are precisely
weighed in the desired stoichiometric ratio (e.g., 5:1 or 3:1).

o Calorimeter Setup: A high-temperature calorimeter, often a twin-chamber design (one for
the sample, one for a reference), is heated to a stable temperature, typically above the
melting point of at least one component (e.g., 1473 K).[3]

o Initiation of Reaction: The sample pellet is dropped into the calorimeter, where the
elements react to form the intermetallic compound.

o Measurement: A thermopile detects the temperature difference between the sample and
reference chambers, which is proportional to the heat flow.

o Data Analysis: The heat flow curve is integrated over time to determine the total heat of
reaction. This value is then corrected for the heat effects of bringing the reactants from
room temperature to the calorimeter temperature to calculate the standard enthalpy of
formation.
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Caption: General experimental workflow for high-temperature calorimetry.

First-Principles (Ab Initio) Calculations

These computational methods, based on Density Functional Theory (DFT), calculate the total
energy of a system from fundamental quantum mechanics, allowing for the prediction of
formation enthalpies without experimental input.[7][8][9]

e Principle: The enthalpy of formation is calculated as the difference between the total energy
of the intermetallic compound and the sum of the energies of its constituent elements in their
stable bulk forms.

o Detailed Methodology:

o Structure Definition: The crystal structures for the intermetallic phase (e.g., CaCus-type for
NisY) and the pure elements (e.g., FCC for Ni, HCP for Y) are defined as input.

o Energy Calculation: A DFT software package is used to calculate the ground-state total
energy (E) for each structure at 0 K. This involves solving the Kohn-Sham equations to
find the minimum energy electronic configuration.

o Enthalpy Calculation: The formation enthalpy (AH_f) is calculated using the formula:
= For NisY: AH_f=E_NisY - (5* E_Ni + E_Y)
= For NisY: AH_f=E_NisY - (3*E_Ni+ E_Y)

o Analysis: The resulting negative value indicates the thermodynamic stability of the
compound at 0 K.

Caption: Computational workflow for determining formation enthalpy via DFT.

CALPHAD (Calculation of Phase Diagrams) Method

The CALPHAD approach uses thermodynamic models to describe the Gibbs free energy of
each phase in a system.[10][11] Experimental and first-principles data are used to optimize the
model parameters. This method is powerful for calculating entire phase diagrams and
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predicting the stability of phases like NisY and NisY across a range of temperatures and
compositions.[12][13]

Conclusion

Both experimental and computational studies confirm the significant thermodynamic stability of
the NisY and NisY intermetallic compounds, as evidenced by their negative enthalpies of
formation. High-temperature calorimetry provides direct experimental measurement of these
values, while first-principles calculations offer a powerful predictive tool for assessing stability.
This fundamental thermodynamic data is essential for the design and processing of advanced
Ni-based alloys, enabling the prediction of phase equilibria and the control of microstructure for
desired performance characteristics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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